![molecular formula C6H7ClN2O B1416211 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 959237-80-0](/img/structure/B1416211.png)
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
The compound “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” is likely an organic compound containing a chloromethyl group and a cyclopropyl group attached to an oxadiazole ring . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The oxadiazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole” were not found, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride .
Scientific Research Applications
Synthesis and Quantitative Structure-Activity Relationships
A study explored the synthesis of new 1,3,4-oxadiazoles, which included compounds similar to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, for insect growth regulatory activity. Two compounds showed significant insecticidal activities, indicating the potential of 1,3,4-oxadiazoles in pest control applications (Shi, Qian, Zhang, & Song, 2001).
Chemical Reactions and Applications
Another study examined the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to various chemical transformations. This demonstrates the potential of these compounds in synthesizing diverse chemical structures, which could have implications in pharmaceutical and material science (Sağırlı & Dürüst, 2018).
Preparation and Application in Synthesis
The preparation of trichloroacetoamidoxime and its application in one-pot synthesis of 1,2,4-oxadiazoles highlights the role of these compounds in facilitating efficient chemical syntheses, which can be beneficial in developing pharmaceuticals and agrochemical products (Bretanha et al., 2009).
Polymorphic Forms and Biological Activity
The study of concomitant polymorphic forms of a compound similar to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole revealed insights into its potential biological activity and the importance of crystal structures in determining the stability and effectiveness of such compounds (Shishkina et al., 2020).
Mechanism of Action
Action Environment:
Environmental factors play a crucial role in CMCO’s efficacy and stability:
- CMCO’s reactivity may vary with pH levels. Stability and reactivity could be influenced by temperature. The choice of solvent affects CMCO’s behavior.
References:
- Chloramphenicol: Structure and Mechanism of Action
- Chloramphenicol - Wikipedia
- Chloramphenicol: Uses, Interactions, Mechanism of Action | DrugBank Online
- Chloromethyl group - Wikipedia
- Blanc chloromethylation - Chemistry LibreTexts
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide
- Benzene, 1-chloro-4-(chloromethyl)- - NIST Chemistry WebBook
- 氯甲基甲醚_百度百科
- Colestipol: Uses, Interactions, Mechanism of Action | DrugBank Online
- Mechanisms of Anthelmintic Action - Springer
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIBOHRJBXNITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650887 | |
Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-80-0 | |
Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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